Nudicauline Nudicauline It is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with a selectivity comparable to that of Methyllycaconitine at the brain sites (nanomolar affinity). It is a potent medium-acting non depolarizing neuromuscular blocker and a myorelaxant. Alkaloid , from plants of the Ranunculaceae family
Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine.
NUDIKAULINE Perchlorate(cas 99815-83-5) is an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist with a selectivity comparable to that of Methyllycaconitine at the brain sites (nanomolar affinity). It is a potent medium-acting non depolarizing neuromuscular blocker and a myorelaxant. Alkaloid, from plants of the Ranunculaceae family Recent studies show that Nudikauline perchlorate acts as neuronal alpha-Bungarotoxin-sensitive brain nicotinic receptors antagonist, with a comparable affinity to Methyllycaconitine.
Brand Name: Vulcanchem
CAS No.: 99815-83-5
VCID: VC20746244
InChI: InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1
SMILES: CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
Molecular Formula: C38H50N2O11
Molecular Weight: 710.8 g/mol

Nudicauline

CAS No.: 99815-83-5

VCID: VC20746244

Molecular Formula: C38H50N2O11

Molecular Weight: 710.8 g/mol

Purity: 96% (TLC, mass-spectrometry)

* For research use only. Not for human or veterinary use.

Nudicauline - 99815-83-5

Description

Nudicauline is a complex alkaloid compound primarily derived from various species of the Delphinium genus, commonly known as larkspurs. Its systematic name is [(1S,4S,5R,6S,8R,9S,13S,16S,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate. This compound has garnered attention due to its potential pharmacological properties and its role in traditional medicine.

Pharmacological Effects

Research indicates that nudicauline exhibits significant activity at nicotinic acetylcholine receptors (nAChRs). It has been shown to possess potent binding affinities comparable to other well-known ligands like methyllycaconitine (MLA).

Table 2: Binding Affinities of Selected Alkaloids

CompoundIC50 (nM)
Nudicauline7.6
Elatine1.7
Methyllycaconitine (MLA)6.1

Studies have demonstrated that nudicauline can modulate pain responses effectively in animal models, suggesting its potential use as an analgesic agent.

Mechanism of Action

Nudicauline's analgesic effects are believed to be mediated through its interaction with nAChRs in the central nervous system, influencing neurotransmitter release and pain perception pathways.

Recent Studies

Recent investigations have focused on the multi-target networks of nudicauline and its neuroprotective properties:

  • A study indicated that nudicauline significantly reduces pain scores in formalin-induced pain models (p < 0.01) .

  • Another research highlighted its potential as a neuroprotective agent through various assays evaluating its efficacy against neurotoxic agents .

Historical Context

Nudicauline was first isolated from Delphinium species and has since been studied for its unique structural characteristics and bioactivity .

CAS No. 99815-83-5
Product Name Nudicauline
Molecular Formula C38H50N2O11
Molecular Weight 710.8 g/mol
IUPAC Name [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate
Standard InChI InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1
Standard InChIKey IPWQJEONCUFCOR-SMGABUFOSA-N
Isomeric SMILES CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C
SMILES CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
Canonical SMILES CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C
Purity 96% (TLC, mass-spectrometry)
Synonyms O14-Demethylmethyllycaconitine 14-acetate, perchlorate
Reference - Kulanthaivel et al., Heterocycles (1985). 23:2515
PubChem Compound 167995891
Last Modified Feb 18 2024

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